
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide
描述
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as FMA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known to exhibit a broad range of biological activities.
科学研究应用
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. In cancer research, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In bacterial infections, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been studied for its potential neuroprotective effects against oxidative stress and inflammation.
作用机制
The mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In bacterial cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit bacterial protein synthesis by binding to the ribosome. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neuronal cells from oxidative stress and inflammation by activating antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in animal models. In bacterial cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit bacterial growth and biofilm formation. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neuronal cells from oxidative stress and inflammation, improve cognitive function, and reduce brain damage in animal models.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide in lab experiments, including its poor solubility in water and limited bioavailability in vivo. These limitations can be overcome by optimizing the formulation and delivery of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide.
未来方向
There are several future directions for research on N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide. One area of research is to further investigate the mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide in different disease models. Another area of research is to optimize the formulation and delivery of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide to improve its bioavailability and efficacy in vivo. Additionally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide can be modified to improve its pharmacological properties, such as solubility and selectivity. Finally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide can be tested in combination with other drugs to enhance its therapeutic effects and reduce its limitations.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-piperidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-11(13-9-10-5-4-8-16-10)12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVJSDYFWILINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4196046.png)
![4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4196050.png)

![N-(4-methoxy-2,5-dimethylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4196077.png)

![N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide](/img/structure/B4196087.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4196094.png)
![N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4196100.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4196109.png)
![methyl N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanoyl}-S-benzylcysteinate](/img/structure/B4196116.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196119.png)


![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4196154.png)